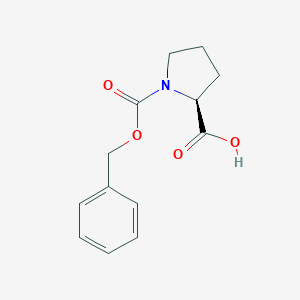

Z-Pro-OH

Description

The exact mass of the compound N-Benzyloxycarbonyl-L-proline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150856 | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-11-4 | |

| Record name | Benzyloxycarbonyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbobenzoxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbobenzoxyproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOBENZYLOXY)-L-PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2BS8M5FPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z-Pro-OH: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Pro-OH, chemically known as (2S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid or N-Cbz-L-proline, is a pivotal N-protected derivative of the amino acid proline. The introduction of the benzyloxycarbonyl (Z or Cbz) group provides robust protection for the proline nitrogen, making Z-Pro-OH an indispensable building block in peptide synthesis and medicinal chemistry. Its rigid pyrrolidine ring structure imparts unique conformational constraints on peptides, influencing their structure and biological activity. This technical guide provides an in-depth overview of the core chemical properties and stability of Z-Pro-OH, complete with experimental methodologies and logical workflows for its application.

Core Chemical and Physical Properties

Z-Pro-OH is typically supplied as a white to off-white crystalline powder. Its purity is crucial for successful application in synthesis, with assays commonly showing ≥98% purity.[1] Key physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of Z-Pro-OH

| Property | Value | Source(s) |

| CAS Number | 1148-11-4 | [2][3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [2][5] |

| Molecular Weight | 249.26 g/mol | [5][6] |

| Appearance | White to off-white powder or crystals | [1][7] |

| Assay Purity | ≥98% (HPLC) | [1] |

Table 2: Physicochemical Data of Z-Pro-OH

| Property | Value | Source(s) |

| Melting Point | 76-78 °C (lit.) | [3][7] |

| Optical Rotation [α]20/D | -42° (c = 2 in ethanol) | [3][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF, Methanol, Ethanol.[1][2] Sparingly soluble in water.[1] | [1][2] |

| Storage Class | 11 - Combustible Solids | [7] |

Stability and Storage

Z-Pro-OH exhibits high chemical stability, making it a reliable reagent in both solid-phase and solution-phase synthetic techniques.[1] However, like all reagents, its stability is contingent on proper storage and handling.

Recommended Storage: For long-term stability, Z-Pro-OH should be stored desiccated at temperatures ranging from -20°C to 8°C in a tightly sealed container, protected from light and moisture.[1][2]

Potential Degradation Pathways: While specific degradation studies on Z-Pro-OH are not extensively published, potential pathways can be inferred from the general chemistry of N-protected amino acids.

-

Hydrolysis: The benzyloxycarbonyl (Cbz) protecting group is generally stable to basic conditions but can be cleaved under strong acidic conditions or through hydrogenolysis. The ester-like linkage of the Cbz group is not susceptible to hydrolysis under typical peptide synthesis conditions. However, prolonged exposure to extreme pH and elevated temperatures should be avoided.

-

Photodegradation: Amino acids and their derivatives can be sensitive to UV light.[8][9] Although the Cbz group offers some photostability, it is advisable to protect Z-Pro-OH and its solutions from direct light exposure to prevent potential degradation.[5][10]

-

Thermal Degradation: As a combustible solid, Z-Pro-OH will decompose at high temperatures, releasing nitrogen oxides and carbon monoxide.[11] It is stable under normal temperatures and pressures.[11]

Key Applications and Workflows

Z-Pro-OH is a versatile building block with critical roles in synthetic chemistry.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Z-Pro-OH is in peptide synthesis. The Cbz group serves as a temporary protecting group for the α-amine, preventing self-polymerization and allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[1][12]

Synthesis of Bioactive Molecules

Z-Pro-OH serves as a crucial starting material for the synthesis of various enzyme inhibitors, leveraging the unique structural properties of the proline scaffold.

-

Human Neutrophil Elastase (HNE) Inhibitors: Z-Pro-OH is used as a reactant in the multi-step synthesis of peptide-based carboxylic acid inhibitors targeting HNE, an enzyme implicated in inflammatory lung diseases.[13]

-

Prolidase Inhibition: Z-Pro-OH itself is a known inhibitor of prolidase, an enzyme critical for collagen metabolism and matrix remodeling.[14] This inhibitory action is a key tool for studying cellular pathways regulated by prolidase, such as the HIF-1α and Akt/mTOR signaling pathways.[14][15]

Experimental Protocols

The following sections detail generalized, standard protocols for determining the key physicochemical properties of Z-Pro-OH.

Melting Point Determination

This protocol is based on the capillary method using a digital melting point apparatus.[16][17][18][19]

Objective: To determine the temperature range over which the crystalline solid melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Z-Pro-OH sample is completely dry. If the crystals are coarse, gently grind them into a fine powder using a mortar and pestle.[16]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end. The packed sample height should be approximately 2-3 mm.[17][19]

-

Initial Determination (Rapid): Place the loaded capillary into the heating block of the apparatus. Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range. Record the temperatures at which melting begins and is complete.[18]

-

Accurate Determination (Slow): Allow the apparatus to cool at least 20 °C below the approximate melting point. Place a new, freshly packed capillary into the unit.

-

Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point, then adjust the heating rate to a slow 1-2 °C per minute.[17][18]

-

Observation: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts.

-

Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-2 °C).[18][20]

Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining equilibrium solubility, adapted from USP guidelines.[2][21][22][23]

Objective: To determine the concentration of a saturated solution of Z-Pro-OH in a specific solvent at a given temperature.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid Z-Pro-OH to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol). The presence of undissolved solid must be visible.[22]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[22]

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm filter to remove all undissolved solids.

-

Dilution and Analysis: Dilute the clear filtrate with a known volume of solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or mol/L.

Optical Rotation Measurement

This protocol describes the use of a polarimeter to measure the specific rotation of Z-Pro-OH.[7][24][25]

Objective: To measure the angle at which Z-Pro-OH rotates plane-polarized light, a characteristic property of chiral molecules.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Solvent (e.g., high-purity ethanol)

Procedure:

-

Instrument Warm-up and Zeroing: Turn on the polarimeter's light source (typically a sodium lamp, D-line at 589 nm) and allow the instrument to warm up for at least 10 minutes.[24]

-

Fill the polarimeter cell with the pure solvent (the "blank"). Ensure no air bubbles are trapped in the light path. Place the cell in the polarimeter and zero the instrument.[24][25]

-

Sample Preparation: Accurately weigh a precise amount of Z-Pro-OH (e.g., 200 mg). Dissolve it in the chosen solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) and fill to the mark. Calculate the concentration (c) in g/mL.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present.

-

Place the filled cell into the polarimeter and record the observed rotation (α) in degrees. Note the temperature, as it can affect the measurement.[24]

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[7] [α] = α / (l × c) Where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Reporting: The specific rotation is reported with the temperature and wavelength (e.g., [α]20/D), where 20 is the temperature in Celsius and D refers to the sodium D-line.

References

- 1. peptide.com [peptide.com]

- 2. biorelevant.com [biorelevant.com]

- 3. Z-Pro-OH 99 1148-11-4 [sigmaaldrich.com]

- 4. 1148-11-4|Z-Pro-OH|BLD Pharm [bldpharm.com]

- 5. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. Stability Testing Reveals Photoselective Clipping of Heavy Chain C‑Terminal Amino Acids That Leads to Fragmentation and Aggregation of an Antibody Fab Fragment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. peptide.com [peptide.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 13. Design and synthesis of peptide-based carboxylic acid-containing transition-state inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chm.uri.edu [chm.uri.edu]

- 21. uspbpep.com [uspbpep.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. uspnf.com [uspnf.com]

- 24. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 25. youtube.com [youtube.com]

N-Benzyloxycarbonyl-L-proline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyloxycarbonyl-L-proline (also known as Cbz-L-proline or Z-L-proline), a pivotal reagent in synthetic organic chemistry. This document details its fundamental physicochemical properties, a standard synthesis protocol, and its primary applications, with a focus on peptide synthesis.

Core Physicochemical Properties

N-Benzyloxycarbonyl-L-proline is a derivative of the amino acid L-proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This protection is crucial for preventing unwanted side reactions during peptide synthesis.[1][2] At room temperature, it typically appears as a white to off-white crystalline powder.[1]

A summary of its key quantitative properties is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1148-11-4 | [1][3][4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][3] |

| Molecular Weight | 249.26 g/mol | [1][3][5] |

| Melting Point | 75-77 °C | [6] |

| Boiling Point | 392.36 °C (rough estimate) | [6][7] |

| Density | 1.1952 g/cm³ (rough estimate) | [6][7] |

| pKa | 3.99 ± 0.20 (Predicted) | [6] |

| Appearance | White to off-white crystalline powder or crystals | [1][6][7] |

| Solubility | Sparingly soluble in water; Soluble in methanol | [1][6] |

| Storage Temperature | Room Temperature; Sealed in dry conditions | [6][7] |

Synthesis of N-Benzyloxycarbonyl-L-proline

The standard synthesis of N-Benzyloxycarbonyl-L-proline involves the reaction of L-proline with benzyl chloroformate (also known as Cbz-Cl) in an alkaline aqueous solution.[1] This reaction, a type of Schotten-Baumann reaction, effectively attaches the Cbz protecting group to the nitrogen atom of the proline ring.

Applications in Peptide Synthesis

The primary application of N-Benzyloxycarbonyl-L-proline is as a protected amino acid building block in peptide synthesis.[1][8] The benzyloxycarbonyl (Cbz) group is a crucial N-terminal protecting group that prevents the amine group of proline from reacting out of turn during the formation of peptide bonds.[9] This strategy was pioneered by Max Bergmann and Leonidas Zervas in the 1930s.[1]

The Cbz group is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis, which is considered a mild deprotection method.[2] This makes Cbz-L-proline particularly valuable in the synthesis of complex peptides where harsh deprotection conditions could damage the target molecule.[2] It is a key intermediate in the synthesis of several pharmaceuticals, including first-line antihypertensive drugs like Captopril and Enalapril.[8]

Experimental Protocol: Synthesis of N-Benzyloxycarbonyl-L-proline

The following protocol is a representative method for the laboratory-scale synthesis of N-Benzyloxycarbonyl-L-proline.

Caution: This procedure must be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][10]

Materials:

-

L-proline

-

2 M Sodium hydroxide (NaOH) solution

-

Benzyl chloroformate (Cbz-Cl)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice-water bath

-

Stir plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve L-proline (e.g., 10.0 g, 87 mmol) in a 2 M sodium hydroxide solution (40 mL) in a flask.[6][10]

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.[6][10]

-

Addition of Cbz-Cl: While maintaining the temperature at 0-5 °C and stirring vigorously, add benzyl chloroformate (e.g., 20.5 g, 120 mmol) portionwise over a period of 30 minutes.[6][10]

-

Reaction: After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes, allowing the reaction mixture to warm to room temperature.[6][10]

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture until it is acidic to Congo red paper. An oily product should separate.[6][10]

-

Extraction: Transfer the mixture to a separatory funnel and extract the oily product into ethyl acetate.[6][10]

-

Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent, and then concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.[6][10]

-

Purification: The resulting residue can be further purified by trituration with a suitable solvent like warm tetrachloromethane or by recrystallization from a solvent system such as ethyl acetate/petroleum ether.[6][10]

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. N-Benzyloxycarbonyl-L-proline, 98+% | Fisher Scientific [fishersci.ca]

- 5. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Benzyloxycarbonyl-L-proline CAS#: 1148-11-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. peptide.com [peptide.com]

- 10. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

Z-Pro-OH Solubility: An In-depth Technical Guide for Researchers

Introduction

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH) is a critical building block in peptide synthesis and various aspects of drug development. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of Z-Pro-OH solubility, offering both qualitative assessments and a detailed framework for its quantitative determination to aid researchers, scientists, and drug development professionals in their work.

Quantitative Solubility Data

The following tables are provided for researchers to populate with experimentally determined solubility data for Z-Pro-OH in various organic solvents at different temperatures.

Table 1: Solubility of Z-Pro-OH in Common Organic Solvents at 25°C (77°F)

| Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Solubility (mg/mL) |

| Methanol | |||

| Ethanol | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | |||

| Acetonitrile | |||

| Dichloromethane (DCM) | |||

| Ethyl Acetate | |||

| Tetrahydrofuran (THF) |

Table 2: Temperature-Dependent Solubility of Z-Pro-OH

| Solvent | Temperature (°C) | Molarity (mol/L) | Solubility ( g/100 mL) | Solubility (mg/mL) |

| Methanol | 10 | |||

| 25 | ||||

| 40 | ||||

| Ethanol | 10 | |||

| 25 | ||||

| 40 | ||||

| DMSO | 10 | |||

| 25 | ||||

| 40 | ||||

| DMF | 10 | |||

| 25 | ||||

| 40 |

Experimental Protocol: Determination of Z-Pro-OH Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[2] This protocol outlines the steps to accurately measure the solubility of Z-Pro-OH in a given organic solvent.

Materials:

-

Z-Pro-OH (solid)

-

Organic solvent of choice (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Z-Pro-OH to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of Z-Pro-OH in the same solvent with known concentrations.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Similar to the HPLC method, create a calibration curve using standard solutions of known concentrations.

-

Dilute the filtered saturated solution to fall within the absorbance range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution.

-

-

-

Data Reporting:

-

Express the solubility in the desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of Z-Pro-OH solubility.

References

The Enduring Guardian: A Technical Guide to the Z-Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the arsenal of protective groups available to the modern chemist, the Benzyloxycarbonyl (or Carboxybenzyl) group, commonly abbreviated as Z or Cbz, stands as a foundational and enduring tool. First introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group was instrumental in transforming peptide synthesis from a complex art into a systematic science.[1] This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with the Z-protecting group in peptide synthesis.

The Core Role of the Z-Protecting Group

The primary function of the Z-group is to temporarily mask the α-amino group of an amino acid.[2] This protection prevents the nucleophilic amine from engaging in unwanted side reactions, such as self-condensation, during the activation of the carboxyl group for peptide bond formation.[3] An ideal protecting group must be easy to introduce, stable throughout the various synthetic steps, and readily removable under conditions that do not compromise the integrity of the peptide chain. The Z-group fulfills these criteria, offering a robust and reliable option, particularly in solution-phase peptide synthesis.[4][5]

Key Advantages of the Z-Group:

-

Ease of Introduction: The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under alkaline conditions.[4]

-

Crystallinity of Derivatives: Z-protected amino acids are often stable, crystalline solids, which facilitates their purification.

-

Racemization Resistance: The urethane linkage of the Z-group helps to suppress racemization during peptide coupling reactions.

-

Orthogonality: The Z-group is compatible with other protecting group strategies. It is stable to the mildly acidic conditions used to remove the tert-Butoxycarbonyl (Boc) group and the basic conditions used to cleave the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection schemes.[4]

Limitations:

While versatile, the Z-group is not without its drawbacks. The conditions required for its removal, particularly strong acids, can be harsh and may not be suitable for sensitive peptides.[1] Although widely used in solution-phase synthesis, its application in solid-phase peptide synthesis (SPPS) is less common for α-amino protection but it is sometimes employed for side-chain protection, for instance, on lysine.[5]

Chemical Pathways and Mechanisms

The utility of the Z-group is defined by the chemical reactions for its attachment (protection) and removal (deprotection).

Introduction of the Z-Group (Benzylation)

The most common method for introducing the Z-group is the Schotten-Baumann reaction, where an amino acid is treated with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium hydroxide or sodium bicarbonate, at a controlled pH (typically 8-10). The base neutralizes the hydrochloric acid byproduct and maintains the nucleophilicity of the amino group.

Cleavage of the Z-Group (Debenzylation)

The removal of the Z-group can be achieved through two primary pathways: catalytic hydrogenation and acidolysis.

This is the mildest and most common method for Z-group cleavage.[1] The Z-protected peptide is treated with hydrogen gas in the presence of a palladium catalyst (typically Pd on carbon). This reaction, known as hydrogenolysis, cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. A variation of this method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in place of hydrogen gas.[6][7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. greentech.fr [greentech.fr]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

The Enduring Legacy of Z-Pro-OH: A Technical Guide to its Discovery and Enduring Role in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide chemistry, the precise assembly of amino acids into complex chains is paramount. This endeavor hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence. Among the pantheon of these crucial chemical shields, N-Cbz-L-proline, commonly known as Z-Pro-OH, holds a place of historical significance and continued relevance. This technical guide delves into the discovery of the carbobenzoxy (Z) protecting group, the history of Z-Pro-OH's application in peptide synthesis, and provides detailed experimental protocols for its use, offering a comprehensive resource for researchers and professionals in the field.

The Dawn of a New Era: The Discovery of the Carbobenzoxy (Z) Group

The journey of modern peptide synthesis began in earnest with the groundbreaking work of German chemists Max Bergmann and Leonidas Zervas. In 1932, they introduced the carbobenzoxy (Cbz or Z) group, a discovery that revolutionized the field.[1] Prior to this, the synthesis of peptides was a formidable challenge, often resulting in low yields and a multitude of side products. The Z group, introduced via benzyl chloroformate, provided a reliable and reversible means of protecting the α-amino group of amino acids.[2] This allowed for the controlled, stepwise addition of amino acids, paving the way for the synthesis of complex peptides that were previously inaccessible. The Bergmann-Zervas method, utilizing the Z group, remained the gold standard in peptide chemistry for two decades, a testament to its ingenuity and effectiveness.[2]

Z-Pro-OH in the Peptide Chemist's Toolbox

N-Cbz-L-proline, or Z-Pro-OH, emerged as a key building block in the era of Z-group-based peptide synthesis. Proline, with its unique cyclic structure, imparts significant conformational constraints on peptide chains, making it a critical component in many biologically active peptides. The Z-protection of proline allowed for its seamless integration into growing peptide chains using both classical solution-phase and, later, solid-phase peptide synthesis (SPPS) methodologies.

While newer protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) have become dominant in modern SPPS due to their milder deprotection conditions, the Z-group, and by extension Z-Pro-OH, has not been relegated to the annals of history. It continues to find application in specific synthetic strategies, particularly in solution-phase synthesis and for the protection of side chains.[2][3]

Quantitative Data on Z-Protected Peptide Synthesis

The efficiency of peptide coupling and the potential for racemization are critical parameters in peptide synthesis. While extensive direct comparative data between Z-Pro-OH and its modern counterparts under identical conditions is sparse in historical literature, studies on Z-protected dipeptides provide valuable insights into the performance of different coupling reagents.

The following table summarizes the yield and extent of racemization observed during the solution-phase synthesis of Z-Phg-Pro-NH2 (N-Cbz-phenylglycyl-prolinamide) using various coupling additives with a carbodiimide. This data highlights how the choice of coupling additive can significantly impact the outcome of the reaction.

| Coupling Additive | Preactivation Time (min) | Yield (%) | D-Isomer (%) (Racemization) |

| HOAt | 0 | 85 | 1.0 |

| HOBt | 0 | 82 | 2.1 |

| Oxyma | 0 | 95 | 0.8 |

| HOPO | 0 | 90 | 3.5 |

| HOPO | 2 | 88 | 5.2 |

Data adapted from a study on the formation of Z-Phg-Pro-NH2.[4] Phg = Phenylglycine.

Experimental Protocols

Synthesis of N-Cbz-L-proline (Z-Pro-OH)

This protocol describes the synthesis of Z-Pro-OH from L-proline and benzyl chloroformate.

Materials:

-

L-proline

-

Sodium bicarbonate (NaHCO₃)

-

Toluene

-

Benzyl chloroformate (Cbz-Cl)

Procedure:

-

In a suitable reaction vessel, create a suspension of L-proline (100 kg) and sodium bicarbonate (88 kg) in toluene (1200 kg).

-

Cool the mixture to 10-15°C.

-

Slowly add benzyl chloroformate (178 kg) to the suspension over a period of 1 hour, maintaining the temperature between 10-15°C.

-

After the addition is complete, allow the reaction to stir at 15-20°C for 2 hours.

-

Heat the mixture to reflux and separate the water generated during the reaction using a water separator until no more water is collected.

-

Cool the resulting solution to room temperature.

-

Filter the solution to collect the solid product.

-

Dry the product to obtain N-Cbz-L-proline.[4]

Solution-Phase Dipeptide Synthesis: Z-Pro-Gly-OMe

This protocol outlines the synthesis of the dipeptide Z-Pro-Gly-OMe using Z-Pro-OH and glycine methyl ester.

Materials:

-

Z-Pro-OH

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Preparation of Glycine Methyl Ester Free Base: Dissolve H-Gly-OMe·HCl in DCM and add one equivalent of TEA or DIPEA. Stir for 15-30 minutes at room temperature. The formation of triethylammonium chloride as a white precipitate will be observed.

-

Coupling Reaction: In a separate flask, dissolve Z-Pro-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Filter the glycine methyl ester free base solution directly into the Z-Pro-OH solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude Z-Pro-Gly-OMe.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Deprotection of the Z-Group

The removal of the carbobenzoxy group is a critical final step. Two common methods are catalytic hydrogenation and treatment with hydrogen bromide in acetic acid.

a) Catalytic Hydrogenation

This is a mild and widely used method for Z-group cleavage.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate or formic acid (for catalytic transfer hydrogenation).[5]

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

For Hydrogen Gas: Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., with a balloon or a hydrogenation apparatus).

-

For Catalytic Transfer Hydrogenation: Add a hydrogen donor such as ammonium formate (4-5 equivalents) or formic acid.[5]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

b) Hydrogen Bromide in Acetic Acid

This is a harsher method but can be effective when catalytic hydrogenation is not feasible (e.g., due to the presence of sulfur-containing residues).

Materials:

-

Z-protected peptide

-

33% Hydrogen bromide (HBr) in acetic acid

Procedure:

-

Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid.

-

Add a solution of 33% HBr in acetic acid.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the peptide hydrobromide salt by adding cold, dry diethyl ether.

-

Collect the precipitate by filtration or centrifugation and wash with diethyl ether.

-

Dry the product under vacuum.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate key processes in peptide chemistry involving Z-Pro-OH.

References

Technical Guide: Z-Pro-OH Physical Properties and Storage

This technical guide provides a comprehensive overview of the physical and chemical properties of Z-Pro-OH (N-Benzyloxycarbonyl-L-proline), a crucial building block in peptide synthesis. It outlines the compound's appearance, solubility, and thermal characteristics, along with recommended storage and handling conditions to ensure its stability and integrity for research and development applications.

Physical and Chemical Data

Z-Pro-OH is typically supplied as a white to off-white crystalline powder.[1] It is an N-protected proline derivative widely used in both solid-phase and solution-phase peptide synthesis.[1] The compound demonstrates high chemical stability under normal conditions.[1][2]

The key physical and chemical properties of Z-Pro-OH are summarized in the table below for easy reference.

| Property | Value | Source |

| Appearance | White to off-white powder or crystals. | [1] |

| Melting Point | 76-78 °C | [3] |

| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |

| Molecular Weight | 249.26 g/mol | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, DMF, Acetone, Methanol, and Ethanol. | [1][4] |

| Sparingly soluble in water. | [1] | |

| Storage Class | 11 - Combustible Solids |

Storage and Handling

Proper storage is critical to maintain the quality and stability of Z-Pro-OH. It is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] While storage recommendations vary slightly between suppliers, a common temperature range is between 2–8°C.[1] Other sources suggest desiccating at -20°C or storing in a dry place at room temperature.[4][5] For lot-specific storage information, always refer to the Certificate of Analysis provided by the supplier. The compound is classified as a combustible solid.

Experimental Protocols

The characterization of Z-Pro-OH's physical properties follows standard laboratory procedures.

-

Appearance and Color: Determined by visual inspection against a white background under controlled lighting.

-

Melting Point: Measured using a calibrated melting point apparatus, typically with a slow ramp rate near the expected melting temperature to ensure accuracy.

-

Solubility: Assessed by systematically dissolving a known mass of the compound in various solvents to determine its qualitative solubility (e.g., soluble, sparingly soluble, insoluble) at a specific temperature, often room temperature.

The workflow for characterizing a chemical compound like Z-Pro-OH and establishing its storage conditions is outlined in the diagram below.

References

- 1. Z-Pro-OH - SRIRAMCHEM [sriramchem.com]

- 2. Z-Pro-OH(1148-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Z-Pro-OH | CAS#:1148-11-4 | Chemsrc [chemsrc.com]

- 4. Z-Pro-OH | CAS:1148-11-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 1148-11-4|Z-Pro-OH|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N-benzyloxycarbonyl-L-proline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-L-proline (Z-Pro-OH), a pivotal molecule in synthetic organic chemistry and drug discovery. We will delve into its core features, including its physicochemical properties, detailed synthesis protocols, and its crucial roles as a protecting group in peptide synthesis and as a bioactive agent.

Core Properties of N-benzyloxycarbonyl-L-proline

N-benzyloxycarbonyl-L-proline is a derivative of the amino acid L-proline where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing unwanted reactions of the amine functionality.[1][2] Z-Pro-OH typically appears as a white to off-white crystalline solid and is sparingly soluble in water but soluble in many organic solvents.[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for N-benzyloxycarbonyl-L-proline is presented in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₅NO₄ | [3] |

| Molecular Weight | 249.26 g/mol | [3] |

| Appearance | White to off-white crystalline powder or crystals | [2] |

| Melting Point | 75-78 °C | [2] |

| Optical Rotation | -58° to -62° (c=1 in acetic acid) | |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and other organic solvents. | [2] |

| pKa | ~3.99 |

Table 2: Spectroscopic Data

| Spectrum | Key Peaks/Shifts | Reference(s) |

| ¹H NMR | Spectral data is available but detailed peak assignments can vary based on solvent and instrumentation. Key regions include aromatic protons from the benzyl group, and protons of the proline ring and the benzylic methylene group. | [4] |

| ¹³C NMR | Spectral data is available, with characteristic peaks for the carbonyl carbons of the carboxyl and carbamate groups, aromatic carbons, and the aliphatic carbons of the proline ring. | [5][6] |

| FT-IR (cm⁻¹) | Characteristic absorption bands include those for the C=O stretch of the carboxylic acid and the urethane, N-H bend, and aromatic C-H stretches. | [7][8] |

Synthesis of N-benzyloxycarbonyl-L-proline: Experimental Protocol

The most common method for the synthesis of N-benzyloxycarbonyl-L-proline is the Schotten-Baumann reaction, which involves the acylation of L-proline with benzyl chloroformate in an alkaline aqueous medium.

Materials and Reagents

-

L-proline

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

-

Toluene or another suitable organic solvent

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Step-by-Step Procedure

-

Dissolution of L-proline : Dissolve L-proline in an aqueous solution of sodium hydroxide (e.g., 2 M) or sodium bicarbonate in a reaction vessel.

-

Cooling : Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Addition of Benzyl Chloroformate : While maintaining the low temperature and vigorously stirring, slowly add benzyl chloroformate to the reaction mixture. Concurrently, add a solution of sodium hydroxide or sodium bicarbonate portion-wise to maintain the pH of the solution between 9 and 10.

-

Reaction : After the complete addition of benzyl chloroformate, allow the reaction to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

Work-up :

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid while cooling in an ice bath. This will precipitate the N-benzyloxycarbonyl-L-proline.

-

-

Isolation and Purification :

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold water.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for N-benzyloxycarbonyl-L-proline.

Applications in Drug Development and Research

Peptide Synthesis

The primary application of N-benzyloxycarbonyl-L-proline is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group serves as a robust protecting group for the α-amino group of proline, preventing its participation in peptide bond formation until desired.

The Cbz group is stable to the basic conditions often used for the deprotection of Fmoc groups in SPPS but can be readily removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or under strong acidic conditions (e.g., HBr in acetic acid), which are orthogonal to many other protecting groups.

Caption: Role of Z-Pro-OH in peptide chain elongation.

Prolidase Inhibition and Signaling Pathways

N-benzyloxycarbonyl-L-proline is a known inhibitor of prolidase, a cytosolic exopeptidase that cleaves dipeptides with a C-terminal proline or hydroxyproline.[9] Prolidase plays a critical role in the final stages of collagen degradation, recycling proline for the synthesis of new collagen and other proteins.[9]

The inhibition of prolidase by Z-Pro-OH has significant downstream effects on cellular signaling. Prolidase activity is linked to several key pathways that regulate cell growth, proliferation, and matrix remodeling. By inhibiting prolidase, Z-Pro-OH can modulate these pathways.

-

TGF-β Signaling : Prolidase activity influences the expression of the transforming growth factor-β1 (TGF-β1) and its receptor. Inhibition of prolidase can lead to a downregulation of this pathway, which is involved in fibrosis and cell proliferation.[10][11]

-

HIF-1α Regulation : The product of prolidase activity, proline, is known to stabilize the hypoxia-inducible factor-1α (HIF-1α).[1][11] Consequently, inhibition of prolidase can lead to decreased HIF-1α levels, affecting cellular responses to hypoxia.

-

EGFR and PI3K/Akt/mTOR Pathway : Prolidase can also act as an extracellular ligand for the epidermal growth factor receptor (EGFR), activating downstream signaling cascades such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation.[10][12][13] While Z-Pro-OH acts as an intracellular inhibitor of the enzymatic activity, the broader consequences of modulating prolidase levels can impact these growth factor signaling pathways.

Caption: Mechanism of prolidase inhibition by Z-Pro-OH and its downstream cellular consequences.

Conclusion

N-benzyloxycarbonyl-L-proline is a cornerstone molecule for chemical biologists and medicinal chemists. Its utility as a protected amino acid is well-established, enabling the synthesis of complex peptides and peptidomimetics. Furthermore, its bioactivity as a prolidase inhibitor opens avenues for its use as a tool to probe cellular signaling pathways and as a potential starting point for the development of therapeutics targeting collagen metabolism and related disorders. This guide provides the foundational technical knowledge for the effective utilization of N-benzyloxycarbonyl-L-proline in a research and development setting.

References

- 1. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-L-Proline(15761-39-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-Benzyloxycarbonyl-L-proline(1148-11-4) IR Spectrum [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are PEPD inhibitors and how do they work? [synapse.patsnap.com]

- 10. Current Understanding of the Emerging Role of Prolidase in Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | PROLIDASE: A Review from Discovery to its Role in Health and Disease [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Prolidase Stimulates Proliferation and Migration through Activation of the PI3K/Akt/mTOR Signaling Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Z-Pro-OH in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-α-Cbz-L-proline, commonly known as Z-Pro-OH, is a cornerstone building block in the field of medicinal chemistry. Its rigid pyrrolidine ring and the readily cleavable benzyloxycarbonyl (Z) protecting group make it an invaluable tool for the synthesis of a diverse array of bioactive molecules, from peptidomimetics to complex natural product derivatives. This technical guide provides an in-depth overview of the applications of Z-Pro-OH, focusing on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Core Applications of Z-Pro-OH in Drug Discovery

Z-Pro-OH serves as a critical starting material and intermediate in the synthesis of compounds targeting a wide range of diseases. Its incorporation into molecular scaffolds can impart unique conformational constraints, enhance metabolic stability, and improve pharmacokinetic profiles. Key therapeutic areas where Z-Pro-OH derivatives have shown significant promise include oncology, neurodegenerative disorders, and inflammatory diseases.

Enzyme Inhibition

A primary application of Z-Pro-OH is in the design of enzyme inhibitors. The proline scaffold is often found in the active sites of enzymes and can be exploited to achieve high binding affinity and selectivity.

Prolyl Oligopeptidase (POP) Inhibition:

Z-Pro-OH is a key component in the synthesis of potent prolyl oligopeptidase (POP) inhibitors. POP is a serine protease implicated in the degradation of neuropeptides and has been identified as a therapeutic target for neurodegenerative and psychiatric disorders. One of the most well-characterized POP inhibitors derived from a Z-proline scaffold is Z-Pro-Prolinal.

Table 1: Potency of Z-Pro-Prolinal Against Prolyl Oligopeptidase (POP) Across Various Species [1]

| Species/Source | Enzyme Source | Potency (IC50) | Potency (Ki) |

| Human | Recombinant PREP | 0.16 µM | - |

| Porcine | Not Specified | 0.4 nM | - |

| Rabbit | Brain | - | 14 nM |

| Bovine | Brain | - | nM order |

| Rat | Septal tissue | Effective in vivo | - |

| Schistosoma mansoni | Not Specified | 0.01 µM | - |

| Leishmania infantum | Recombinant POPLi | 4.2 nM | - |

| Flavobacterium meningosepticum | Not Specified | - | µM order |

Human Neutrophil Elastase (HNE) Inhibition:

Anticancer Drug Development

Z-Pro-OH and its dipeptide derivatives, such as Z-Gly-Pro-OH, have been successfully utilized as building blocks for the synthesis of novel anticancer agents. These moieties can be conjugated to cytotoxic payloads to enhance their targeting to tumor-associated enzymes or to improve their pharmacological properties.

A notable example is the synthesis of podophyllotoxin derivatives using Z-Gly-Pro-OH. Podophyllotoxin is a potent antimitotic agent, and its derivatization aims to improve its therapeutic index.

Table 2: In Vitro Antitumor Activity of Z-Gly-Pro-OH-Podophyllotoxin Derivatives [2]

| Compound | HepG2 (IC50, nmol/L) | THP-1 (IC50, nmol/L) | HeLa (IC50, nmol/L) | MCF-7 (IC50, nmol/L) |

| IIIa | 0.58 | 1.12 | 1.34 | 1.56 |

| IIIb | 1.23 | 2.45 | 2.87 | 3.11 |

| IIIc | 3.45 | 5.67 | 6.12 | 7.89 |

| IIId | 2.11 | 4.32 | 4.98 | 5.34 |

| IIIe | 6.78 | 8.91 | 9.34 | 10.1 |

| IIIf | 4.56 | 6.78 | 7.12 | 8.23 |

| IIIg | 8.12 | 10.2 | 11.3 | 12.4 |

| IIIh | 5.34 | 7.56 | 8.11 | 9.01 |

| IIIi | 9.01 | 11.3 | 12.5 | 13.6 |

| IV | 15.2 | 18.9 | 20.1 | 22.3 |

Proline Prodrugs for Targeted Therapy

Z-Pro-OH can be used in the synthesis of prodrugs designed to be activated by specific enzymes overexpressed in cancer cells, such as prolidase. An example is the development of proline prodrugs of the alkylating agent melphalan. While specific IC50 values for the Z-Pro-OH protected intermediates are not the final measure of efficacy, the cytotoxicity of the final L-proline-melphalan conjugate (prophalan-L) demonstrates the utility of this approach. The cytotoxicity of prophalan-L correlates with prolidase expression in cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Z-Pro-OH in synthesis. Below are representative protocols for solution-phase and solid-phase peptide synthesis, as well as a general enzyme inhibition assay.

Solution-Phase Dipeptide Synthesis: Z-Pro-Ala-OMe

Objective: To synthesize the dipeptide Z-Pro-Ala-OMe using Z-Pro-OH and L-Alanine methyl ester hydrochloride.

Materials:

-

Z-Pro-OH

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Activation of Z-Pro-OH: Dissolve Z-Pro-OH (1 equivalent) and NHS or HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC or EDC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Neutralization of H-Ala-OMe·HCl: In a separate flask, suspend H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool to 0 °C and add TEA or DIPEA (1.1 equivalents) dropwise. Stir for 15-20 minutes at 0 °C.

-

Coupling Reaction: Filter the activated Z-Pro-OH solution to remove the DCU precipitate (if using DCC). Add the filtered solution to the neutralized H-Ala-OMe solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide Z-Pro-Ala-OMe.

-

Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C) and mass spectrometry.

Solid-Phase Tripeptide Synthesis: Z-Pro-Gly-Phe-Resin

Objective: To synthesize the tripeptide Z-Pro-Gly-Phe attached to a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Phe-Wang resin

-

Fmoc-Gly-OH

-

Z-Pro-OH

-

Coupling reagent: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Methanol

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Place the Fmoc-Phe-Wang resin in the synthesis vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes. Drain and repeat for another 5 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Coupling of Fmoc-Gly-OH:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue), repeat the coupling.

-

Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added glycine.

-

Coupling of Z-Pro-OH:

-

In a separate vial, dissolve Z-Pro-OH (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activation solution to the resin. Agitate for 2-4 hours.

-

Perform a Kaiser test.

-

Wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

-

-

Drying: Dry the resin-bound tripeptide under vacuum.

Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against prolyl oligopeptidase.

Materials:

-

Purified prolyl oligopeptidase

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-Benzyloxycarbonyl-Gly-Pro-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Test compound (e.g., Z-Pro-Prolinal as a positive control) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Enzyme Incubation: To the wells of the microplate, add the assay buffer, the test compound dilutions (or DMSO for control), and the purified POP enzyme. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate Z-Gly-Pro-AMC to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence intensity over time (kinetic mode) at 37 °C. The cleavage of the substrate by POP releases the fluorescent AMC molecule.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Normalize the rates relative to the control (DMSO) to obtain the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and pathways related to the application of Z-Pro-OH in medicinal chemistry.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Caption: A typical workflow for an enzyme inhibition assay.

Caption: Inhibition of prolyl oligopeptidase by Z-Pro-Prolinal.

References

- 1. Synthesis, biological evaluation, and molecular modelling studies of potent human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of P2-modified proline analogues targeting the HtrA serine protease in Chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction

N-Benzyloxycarbonyl-L-proline (Z-Pro-OH or Cbz-Pro-OH) is an N-α-protected amino acid derivative that serves as a valuable building block in peptide synthesis. While the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies dominate modern Solid-Phase Peptide Synthesis (SPPS), the use of Z-protected amino acids, particularly Z-Pro-OH, offers strategic advantages in specific contexts.[1][2] The benzyloxycarbonyl (Z) group is stable under the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, lending it a role in orthogonal protection schemes.[3][4][5] Its removal is typically achieved under harsher conditions, such as strong acid (HBr/AcOH) or catalytic hydrogenolysis, which requires careful consideration of resin and side-chain protecting group compatibility.[1][3]

This document provides detailed application notes and protocols for the strategic incorporation of Z-Pro-OH in SPPS workflows, with a focus on mitigating common side reactions and its use in specialized synthetic schemes.

Core Applications in SPPS

The primary application of Z-Pro-OH in modern SPPS is to mitigate specific side reactions, most notably the formation of diketopiperazine (DKP).

-

Prevention of Diketopiperazine (DKP) Formation: DKP formation is a significant side reaction that leads to chain termination and the cleavage of the dipeptide from the resin.[6][7][8] This intramolecular cyclization is especially prevalent when Proline is the second amino acid (N-terminal) of a dipeptide attached to the resin.[8][9] The unique cis-amide bond preference of Proline facilitates this side reaction.[8] By introducing the second residue as Z-Pro-OH instead of Fmoc-Pro-OH, the N-terminal amine remains protected during the subsequent coupling step, effectively preventing the intramolecular attack that leads to DKP formation. The Z-group's stability allows for the elongation of the peptide chain, and it can be removed at a later stage or during the final cleavage, depending on the overall strategy.

-

Synthesis of Protected Peptide Fragments: The Z-group is stable to the trifluoroacetic acid (TFA) concentrations typically used for final cleavage from acid-labile resins like Wang or Rink Amide.[10] This stability allows for the synthesis of peptide fragments that remain N-terminally protected with the Z-group after cleavage. These protected fragments are valuable precursors for convergent or fragment-based peptide synthesis strategies, such as native chemical ligation.[11][12]

Logical Workflow for Using Z-Pro-OH in SPPS

The decision to use Z-Pro-OH is strategic and typically arises when synthesizing sequences prone to DKP formation.

Caption: Decision workflow for using Z-Pro-OH in SPPS.

Experimental Protocols

Protocol 1: Standard Coupling of Z-Pro-OH in Fmoc-SPPS

This protocol describes the manual coupling of Z-Pro-OH to a deprotected amino acid-resin, for example, H-Xaa-Resin.

1. Resin Preparation:

- Start with the peptide-resin after the successful deprotection of the N-terminal Fmoc group of the preceding amino acid.

- Swell the resin in N,N-Dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.[13]

- Wash the resin thoroughly with DMF (3 x 1 min) to remove residual piperidine.

2. Amino Acid Activation (Pre-activation):

- In a separate vessel, dissolve Z-Pro-OH (3 eq. relative to resin loading) and an activating agent such as HBTU (2.9 eq.) in a minimal amount of DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the solution.

- Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

3. Coupling Reaction:

- Drain the DMF from the swollen resin.

- Immediately add the pre-activated Z-Pro-OH solution to the resin.

- Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[14]

4. Monitoring and Washing:

- After the coupling time, take a small sample of resin beads and perform a Kaiser test (or other appropriate test for secondary amines like the chloranil test) to check for the presence of free amines. A negative result indicates a complete reaction.

- If the coupling is incomplete, the coupling step can be repeated ("double coupling").[15]

- Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min) to remove excess reagents and by-products.

- The resin is now ready for the next cycle of Fmoc deprotection and coupling for the subsequent amino acid.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis on-Resin

This protocol is suitable for peptides that do not contain amino acids sensitive to hydrogenolysis (e.g., Met, Cys, Trp) and are attached to a resin stable to these conditions.

1. Resin Preparation:

- After completing the peptide assembly, wash the peptide-resin with Dichloromethane (DCM) (3 x 1 min) and then with the reaction solvent (e.g., DMF or a mixture of DMF/DCM/MeOH).

2. Hydrogenolysis Reaction:

- Suspend the peptide-resin in a suitable solvent (e.g., DMF).

- Add a palladium catalyst, typically 10% Palladium on charcoal (Pd/C), at a catalytic amount (e.g., 0.1-0.2 eq. by weight relative to the resin).

- Securely seal the reaction vessel and purge the atmosphere with hydrogen gas (H₂).

- Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously for 2-24 hours at room temperature.

- Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources.

3. Post-Reaction Workup:

- Carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., Nitrogen or Argon).

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step is critical to prevent catalyst contamination of the final peptide.

- Wash the resin thoroughly with DMF and DCM to remove any remaining by-products.

- The peptide-resin now has a free N-terminal amine and is ready for final cleavage from the resin.

Quantitative Data Summary

Finding direct, modern, head-to-head comparisons of Z-Pro-OH coupling efficiency in SPPS is challenging. However, data for analogous sterically hindered couplings can provide useful benchmarks. The success of the coupling is highly dependent on the chosen activation method.

Table 1: Representative Coupling Efficiencies for Hindered Amino Acids

| Coupling Reagent | Equivalents (AA/Reagent/Base) | Typical Time (h) | Coupling Efficiency (%) | Notes |

|---|---|---|---|---|

| DIC/HOBt | 3 / 3 / 6 (DIPEA) | 4 - 8 | 85 - 95 | Standard, cost-effective, but can be slow for hindered residues.[14] |

| HBTU/DIPEA | 3 / 2.9 / 6 | 2 - 4 | 95 - 99 | Highly efficient, but can cause side reactions if used in excess.[14] |

| HATU/DIPEA | 3 / 2.9 / 6 | 1 - 2 | > 99 | Very potent, often preferred for difficult or N-methylated amino acid couplings.[14][16] |

| PyBOP/DIPEA | 3 / 3 / 6 | 1 - 3 | > 98 | Effective for sterically hindered couplings, particularly with N-methylated residues.[16][17] |

Note: Efficiencies are sequence-dependent and should be monitored on a case-by-case basis. Data is generalized from protocols for difficult couplings.[14][18]

Visualizing the SPPS Cycle with Z-Pro-OH

The following diagram illustrates a single cycle of SPPS, highlighting the incorporation of Z-Pro-OH.

Caption: A single SPPS cycle showing Z-Pro-OH incorporation.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the solution-phase synthesis of peptides incorporating N-benzyloxycarbonyl-L-proline (Z-Pro-OH). This methodology is a cornerstone of classical peptide chemistry and remains valuable for the synthesis of short peptides, peptide fragments for convergent synthesis, and in instances where solid-phase synthesis is not optimal.

Introduction

Solution-phase peptide synthesis (SPPS) is a traditional yet powerful method for constructing peptides. Unlike its solid-phase counterpart, all reactions, including coupling and deprotection, are carried out in a homogeneous solution. This allows for the purification and characterization of intermediates at each step, ensuring the quality of the final peptide. The use of Z-Pro-OH provides a stable N-terminal protecting group that can be removed under specific conditions, offering orthogonality with other protecting groups. The benzyloxycarbonyl (Z) group is particularly advantageous due to its stability under a range of conditions and its facile removal by catalytic hydrogenation.

This document outlines the complete workflow for the synthesis of a model dipeptide, Z-Pro-Gly-OEt, from coupling to final deprotection, including detailed protocols, data tables, and workflow diagrams.

Overall Workflow

The synthesis of a dipeptide using Z-Pro-OH in solution phase follows a logical progression of protection, coupling, and deprotection steps. Each stage is followed by a purification step to isolate the desired product before proceeding to the next reaction.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the dipeptide Z-Pro-Gly-OEt and its subsequent deprotection.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Z-L-Proline (Z-Pro-OH) | Peptide Synthesis Grade | Major Chemical Supplier |

| Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl) | Peptide Synthesis Grade | Major Chemical Supplier |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) | Peptide Synthesis Grade | Major Chemical Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Major Chemical Supplier |

| N-Methylmorpholine (NMM) | Anhydrous | Major Chemical Supplier |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier |